molecular formula C18H19BrClN3O3S B2486091 3-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-1-(4-chlorophenyl)urea CAS No. 672950-42-4

3-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-1-(4-chlorophenyl)urea

Cat. No.: B2486091
CAS No.: 672950-42-4
M. Wt: 472.78
InChI Key: LCQULWHIXWUVEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a piperidin-4-yl core substituted with a 4-bromobenzenesulfonyl group and a 4-chlorophenyl moiety. Its molecular formula is C₁₈H₁₈BrClN₃O₃S, with a molecular weight of 480.78 g/mol.

Properties

IUPAC Name

1-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrClN3O3S/c19-13-1-7-17(8-2-13)27(25,26)23-11-9-16(10-12-23)22-18(24)21-15-5-3-14(20)4-6-15/h1-8,16H,9-12H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQULWHIXWUVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-1-(4-chlorophenyl)urea typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the bromobenzenesulfonyl group. The final step involves the formation of the urea linkage with the chlorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-1-(4-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-1-(4-chlorophenyl)urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: It has potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-1-(4-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The compound may inhibit or activate certain proteins, affecting cellular processes like signal transduction or gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

1-(1-Benzyl-4-piperidinyl)-3-(4-chlorophenyl)urea
  • Structure : A benzyl group replaces the bromobenzenesulfonyl substituent.
  • Molecular Formula : C₂₀H₂₂ClN₃O
  • Key Difference : The benzyl group is electron-donating, contrasting with the sulfonyl group’s electron-withdrawing nature. This may reduce metabolic stability compared to the sulfonated analog .
1-Allyl-3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea
  • Structure : Retains the 4-chlorophenylsulfonyl group but replaces the 4-chlorophenyl urea with an allyl group.
  • Molecular Formula : C₁₆H₂₀ClN₃O₃S
1-(4-Chlorophenyl)-3-(4-pyridinyl)urea
  • Structure : Replaces the sulfonyl-piperidine with a pyridinyl group.
  • Molecular Formula : C₁₂H₁₀ClN₃O
  • Key Difference : The pyridinyl group may enhance hydrogen-bonding interactions, improving target binding in kinase inhibitors .
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (C1)
  • Structure : A chalcone derivative with a 4-chlorophenyl group.
  • Key Difference : Demonstrates cytotoxic activity against cancer cell lines (IC₅₀ = 8.2 μM), highlighting the role of halogenated aryl groups in cytotoxicity .
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidino pyrazol-3-carbamide
  • Structure : Combines chlorophenyl and dichlorophenyl groups with a pyrazole-carbamide scaffold.
  • Key Difference: Targets cannabinoid receptors as an allosteric modulator, suggesting halogenated aryl groups’ versatility in receptor binding .

Antimicrobial and Synergistic Agents

CDFII {2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole}
  • Structure : Piperidinyl indole derivative with chlorophenyl and dimethylbenzyl groups.
  • Key Difference: Synergizes with carbapenems against methicillin-resistant S.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents Notable Property
Target Compound 480.78 4-Bromobenzenesulfonyl, 4-Cl-Ph High logP (~4.2) due to sulfonyl group
1-(1-Benzyl-4-piperidinyl)-3-(4-Cl-Ph)urea 359.87 Benzyl, 4-Cl-Ph Lower solubility (logP ~3.1)
1-Allyl-3-{1-[(4-Cl-Ph)SO₂]-piperidinyl}urea 369.87 4-Cl-PhSO₂, Allyl Moderate metabolic stability
1-(4-Cl-Ph)-3-(4-pyridinyl)urea 247.68 Pyridinyl, 4-Cl-Ph Improved aqueous solubility (logP ~1.8)

Biological Activity

3-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-1-(4-chlorophenyl)urea is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and other therapeutic effects.

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name : 3-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-1-(4-chlorophenyl)urea
  • Molecular Formula : C13_{13}H14_{14}BrClN2_{2}O2_{2}S
  • Molecular Weight : 357.68 g/mol

Antibacterial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antibacterial efficacy. For instance, derivatives containing piperidine and sulfonamide functionalities have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis . The potential for 3-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-1-(4-chlorophenyl)urea to act as an antibacterial agent can be hypothesized based on these findings.

Enzyme Inhibition

The compound's structural features suggest possible interactions with key enzymes:

  • Acetylcholinesterase (AChE) : Compounds with piperidine moieties are known to inhibit AChE, which is crucial in treating neurodegenerative diseases .
  • Urease : Similar compounds have demonstrated strong inhibitory activity against urease, with IC50 values significantly lower than standard inhibitors . This suggests that 3-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-1-(4-chlorophenyl)urea may also exhibit urease inhibition.

Structure-Activity Relationship (SAR)

A study on related sulfonamide compounds indicated that the presence of a piperidine ring significantly enhances biological activity. The introduction of bromine and chlorine substituents also appears to modulate the potency against various biological targets .

Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 3-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-1-(4-chlorophenyl)urea to target proteins. These studies suggest that the compound may interact favorably with the active sites of AChE and urease, supporting its potential as a therapeutic agent .

Data Table: Biological Activity Summary

Activity Type Target Effect Reference
AntibacterialSalmonella typhiModerate to strong
AntibacterialBacillus subtilisModerate to strong
Enzyme InhibitionAcetylcholinesterasePotential inhibitor
Enzyme InhibitionUreaseStrong inhibitor (IC50 < 5 µM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.